Cas no 32630-75-4 (1-Phenanthrenecarboxylicacid,1,2,3,4,4a,9,10,10a-octahydro-6-hydroxy-7-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4a-dimethyl-,(1S,4aS,10aR)-)
32630-75-4 structure
Product Name:1-Phenanthrenecarboxylicacid,1,2,3,4,4a,9,10,10a-octahydro-6-hydroxy-7-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4a-dimethyl-,(1S,4aS,10aR)-
Numero CAS:32630-75-4
MF:C20H28O5
MW:348.433326721191
CID:320543
PubChem ID:20055005
Update Time:2025-04-19
1-Phenanthrenecarboxylicacid,1,2,3,4,4a,9,10,10a-octahydro-6-hydroxy-7-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4a-dimethyl-,(1S,4aS,10aR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Phenanthrenecarboxylicacid,1,2,3,4,4a,9,10,10a-octahydro-6-hydroxy-7-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4a-dimethyl-,(1S,4aS,10aR)-
- (1S)-1,2,3,4,4a,9,10,10aα-Octahydro-6-hydroxy-7-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4aβ-dimethyl-1β-phenanthrenecarboxylic acid
- 12-Hydrox<wbr>
- Pododacric Acid
- BP3MU3VH64
- Pododacric acid [MI]
- 32630-75-4
- 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-6-hydroxy-7-(2-hydroxy-1-(hydroxymethyl)ethyl)-1,4a-dimethyl-, (1S,4aS,10aR)-
- SCHEMBL6259124
- Q27274782
- UNII-BP3MU3VH64
-
- Inchi: 1S/C20H28O5/c1-19-6-3-7-20(2,18(24)25)17(19)5-4-12-8-14(13(10-21)11-22)16(23)9-15(12)19/h8-9,13,17,21-23H,3-7,10-11H2,1-2H3,(H,24,25)/t17-,19-,20+/m1/s1
- Chiave InChI: DARXGOKMAVGSTE-RLLQIKCJSA-N
- Sorrisi: OC([C@@]1(C)CCC[C@]2(C)C3C=C(C(C(CO)CO)=CC=3CC[C@H]21)O)=O
Proprietà calcolate
- Massa esatta: 348.194
- Massa monoisotopica: 348.194
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 25
- Conta legami ruotabili: 4
- Complessità: 504
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 98A^2
- XLogP3: 2.8
Proprietà sperimentali
- Densità: 1.257
- Punto di fusione: 213-214°
- Punto di ebollizione: 588°Cat760mmHg
- Punto di infiammabilità: 323.5°C
- Indice di rifrazione: 1.593
- pka: 8.44 (in methyl cellosolve system)
- Rotazione specifica: D25 +118° (c = 0.9 in 5:1 chloroform-methanol)
1-Phenanthrenecarboxylicacid,1,2,3,4,4a,9,10,10a-octahydro-6-hydroxy-7-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4a-dimethyl-,(1S,4aS,10aR)- Letteratura correlata
-
R. C. Cambie,K. P. Mathai J. Chem. Soc. D 1971 154
32630-75-4 (1-Phenanthrenecarboxylicacid,1,2,3,4,4a,9,10,10a-octahydro-6-hydroxy-7-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4a-dimethyl-,(1S,4aS,10aR)-) Prodotti correlati
- 55102-39-1(4beta-Carboxy-19-nortotarol)
- 3650-09-7(Carnosic acid)
- 67494-15-9(Pisiferic acid)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso